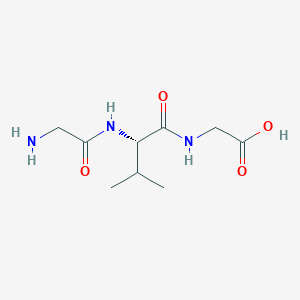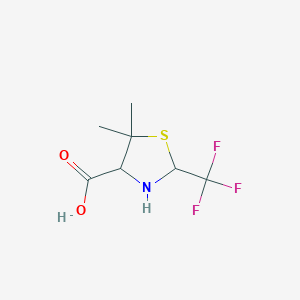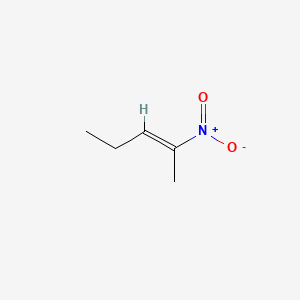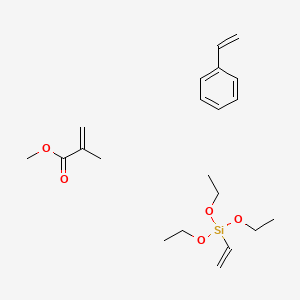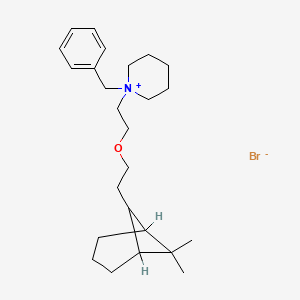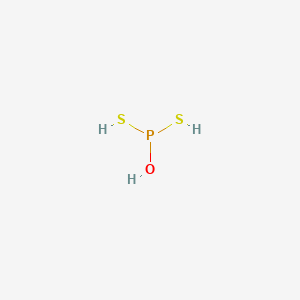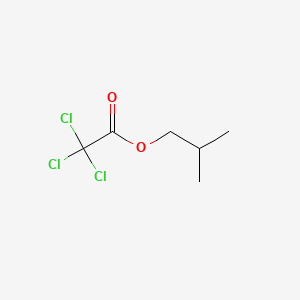
2-methylpropyl 2,2,2-trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 2-methylpropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2,2,2-trichloroacetate typically involves the esterification of trichloroacetic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and 2-methylpropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-methylpropanol.
Reduction: Dichloroacetate derivatives.
Substitution: Various substituted trichloroacetate compounds.
Applications De Recherche Scientifique
2-Methylpropyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-methylpropyl 2,2,2-trichloroacetate exerts its effects involves the interaction of its ester and trichloroacetate moieties with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetate group can also undergo substitution reactions, leading to the formation of new compounds that may have biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2,2-trichloroacetate
- Ethyl 2,2,2-trichloroacetate
- Isopropyl 2,2,2-trichloroacetate
Uniqueness
2-Methylpropyl 2,2,2-trichloroacetate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other trichloroacetate esters. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33560-15-5 |
|---|---|
Formule moléculaire |
C6H9Cl3O2 |
Poids moléculaire |
219.5 g/mol |
Nom IUPAC |
2-methylpropyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
LRASRNYGUIRRSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




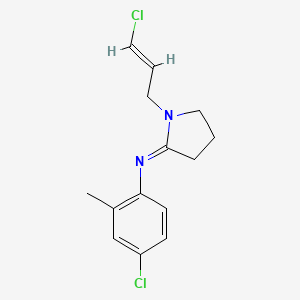

![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
